3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
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Overview
Description
The compound “3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione” is a heterocyclic compound with the CAS Number: 882252-38-2 . It has a molecular weight of 254.27 . The IUPAC name for this compound is 1-(1,1-dioxidotetrahydro-3-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridines, has been achieved through various methods . One approach involves the use of a preformed pyrazole or pyridine . Another method involves a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety attached to a 1lambda6-thiolane-1,1-dione group . The InChI code for this compound is 1S/C9H10N4O3S/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,10,11,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound has been investigated as a GIRK channel activator . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By modulating GIRK channels, this compound could potentially impact conditions related to neuronal function, such as epilepsy, pain, and mood disorders.
Chemical Probes and Drug Development
As part of the themed collection of chemical probes, this compound serves as a valuable tool for researchers studying potassium channels and their physiological roles. Its unique structure and activity make it an interesting candidate for further drug development .
Metabolic Stability Enhancement
Researchers have identified compounds related to this scaffold that display nanomolar potency as GIRK1/2 activators. Importantly, these compounds exhibit improved metabolic stability compared to prototypical urea-based compounds. This finding suggests potential therapeutic applications in conditions where GIRK channels are implicated .
Luminescent Properties (Theoretical Application)
While not directly studied for luminescence, the tetradentate ligand in this compound, which merges a carbazole unit with dimethoxy bipyridine, could potentially exhibit remarkable luminescent properties. Such properties might find applications in optoelectronics or materials science .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . This results in the modulation of cell excitability, which is a key process in various physiological functions .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It has also demonstrated improved metabolic stability over the prototypical urea-based compounds . The presence of an amine (nh) in the compound could potentially impact its brain penetration .
Result of Action
The activation of GIRK channels by this compound leads to the modulation of cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific physiological process that is being modulated .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXWPZMUHETIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
882252-38-2 |
Source
|
Record name | 3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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